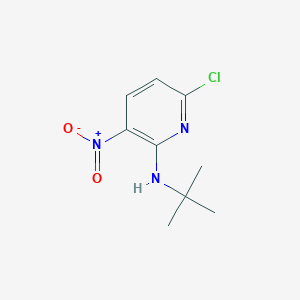
3-Chloro-7-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Chloro-7-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves the reaction of 3-chloro-4-methylbenzenamine with fluorinating agents under controlled conditions . The reaction is typically carried out in a reaction vessel equipped with a condenser, and the temperature is maintained between 5°C and 15°C during the addition of the fluorinating agent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Chloro-7-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Aplicaciones Científicas De Investigación
3-Chloro-7-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-7-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an aldose reductase inhibitor, which is a key enzyme involved in the polyol pathway of glucose metabolism . Additionally, it can modulate AMPA receptors, which are involved in synaptic transmission in the central nervous system .
Comparación Con Compuestos Similares
3-Chloro-7-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds share the same core structure but differ in the substituents attached to the ring, which can significantly impact their biological activities.
Benzoxazine and Benzoxazinone derivatives: These compounds have similar heterocyclic structures and are studied for their pharmacological activities.
The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6ClFN2O2S |
|---|---|
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
3-chloro-7-fluoro-4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H6ClFN2O2S/c1-12-6-3-2-5(10)4-7(6)15(13,14)11-8(12)9/h2-4H,1H3 |
Clave InChI |
AVAZUQCIPUZKMP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)F)S(=O)(=O)N=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


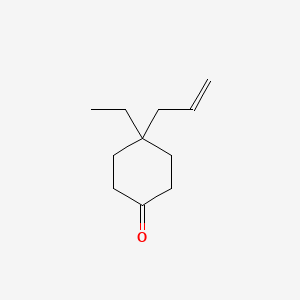

![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
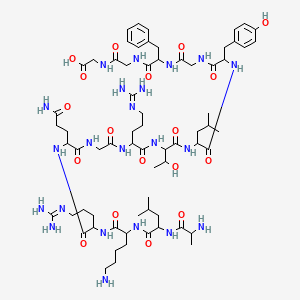
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
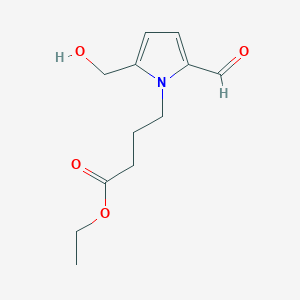
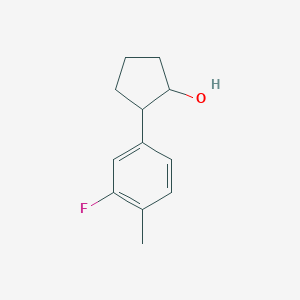
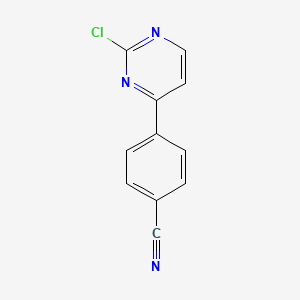
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
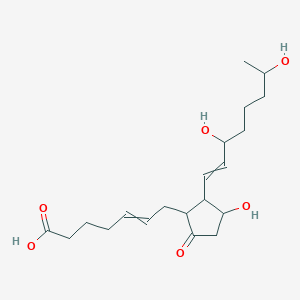
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)
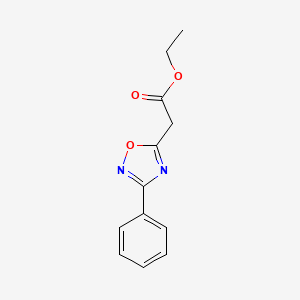
![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)
